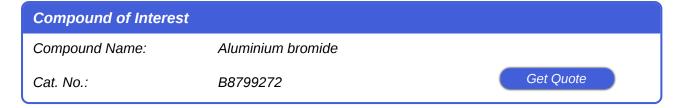


# Unveiling the Dimeric Structure of Aluminum Bromide (Al<sub>2</sub>Br<sub>6</sub>): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of the aluminum bromide dimer (Al<sub>2</sub>Br<sub>6</sub>). The information presented herein is curated for professionals in research and development who require precise structural data and detailed experimental methodologies.

## Introduction

Aluminum bromide, a compound widely utilized as a Lewis acid catalyst in organic synthesis, predominantly exists in its dimeric form, Al<sub>2</sub>Br<sub>6</sub>, in the solid state.[1] Understanding the precise three-dimensional arrangement of atoms within this dimer is crucial for comprehending its reactivity and for applications in fields such as catalysis and materials science. This guide summarizes the key crystallographic data, details the experimental protocols for its synthesis and structural determination, and provides a visual representation of the dimeric molecule.

## **Crystal Structure and Molecular Geometry**

In the solid state, aluminum bromide adopts a dimeric structure (Al<sub>2</sub>Br<sub>6</sub>) where two aluminum atoms are bridged by two bromine atoms. This arrangement results in each aluminum atom being tetrahedrally coordinated by four bromine atoms.[1][2] The molecule consists of two AlBr<sub>4</sub> tetrahedra that share a common edge.[1] The overall molecular symmetry of the dimer is D<sub>2</sub>h. [1]



## **Crystallographic Data**

The crystal structure of aluminum bromide is monoclinic, belonging to the space group P2<sub>1</sub>/c. [1] Detailed crystallographic data for the solid state are presented in Table 1.

| Parameter         | Value                | Reference |
|-------------------|----------------------|-----------|
| Crystal System    | Monoclinic           | [1]       |
| Space Group       | P21/c                | [1]       |
| a                 | 7.512 Å (0.7512 nm)  | [1]       |
| b                 | 7.091 Å (0.7091 nm)  | [1]       |
| С                 | 10.289 Å (1.0289 nm) | [1]       |
| α                 | 90°                  | [1]       |
| β                 | 96.44°               | [1]       |
| У                 | 90°                  | [1]       |
| Formula Units (Z) | 4                    | [1]       |

## **Bond Lengths and Angles**

Detailed bond lengths and angles for the gaseous Al<sub>2</sub>Br<sub>6</sub> dimer have been determined by gasphase electron diffraction studies. These values provide insight into the molecular geometry.

| Parameter                    | Value           |
|------------------------------|-----------------|
| Al-Br (bridging)             | 2.43 Å          |
| Al-Br (terminal)             | 2.21 - 2.24 Å   |
| Br(bridging)-Al-Br(bridging) | 91.6° - 93.3°   |
| Br(terminal)-Al-Br(terminal) | 119.6° - 122.1° |

## **Experimental Protocols**



## Synthesis of Aluminum Bromide (Al<sub>2</sub>Br<sub>6</sub>)

Aluminum bromide can be synthesized through the direct reaction of aluminum metal with elemental bromine or by the reaction of aluminum with hydrobromic acid.[1] A common laboratory-scale synthesis is the direct bromination of aluminum.

#### Materials:

- · Aluminum turnings or 30-mesh powder
- Liquid bromine, dried over concentrated sulfuric acid
- A 250 ml three-necked flask or retort
- Dropping funnel with a long delivery tube
- Reflux condenser
- · Heating mantle
- Distillation apparatus
- Drying tube (e.g., with calcium chloride)

#### Procedure:

- Place 10 grams of aluminum (30-mesh or turnings) into the reaction vessel.
- In a dropping funnel, place 60 grams of previously dried bromine. Protect the funnel with a drying tube.
- Assemble the apparatus in a fume hood, ensuring the tip of the dropping funnel is approximately 60 mm from the bottom of the reaction vessel.
- Slowly add the bromine dropwise to the aluminum over a period of 30-60 minutes. The
  reaction is exothermic, and the rate of addition should be controlled to maintain a liquid state
  of the reaction mixture.



- Towards the end of the addition, gentle warming may be necessary to ensure the completion of the reaction.
- Once the reaction is complete, the resulting pale-yellow liquid aluminum bromide is purified by distillation (boiling point: 255-270 °C). The distillation should be conducted under anhydrous conditions, and the receiving flask should be protected from atmospheric moisture.

#### Safety Precautions:

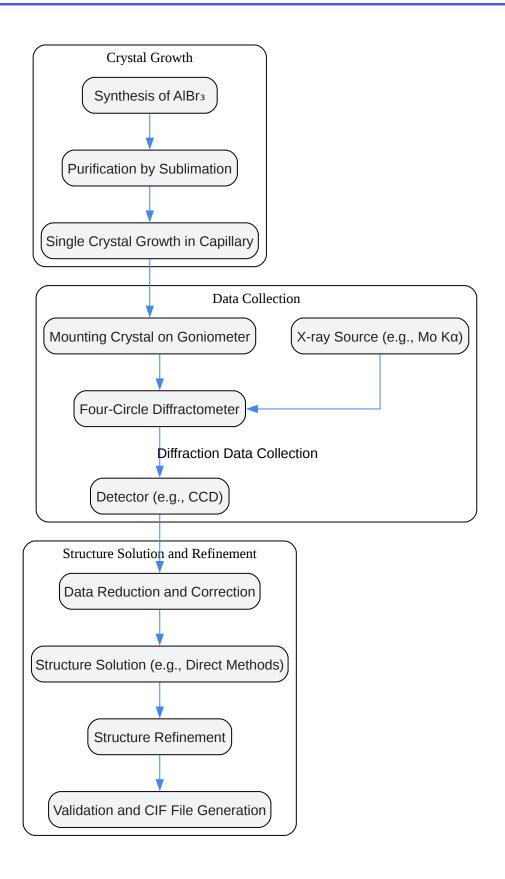
- This synthesis should be performed in a well-ventilated fume hood.
- Bromine is highly corrosive and toxic. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.
- The reaction is highly exothermic and should be controlled carefully.

## Crystal Structure Determination by Single-Crystal X-ray Diffraction

The determination of the crystal structure of Al<sub>2</sub>Br<sub>6</sub> is achieved through single-crystal X-ray diffraction.[3] While specific instrumental parameters may vary, the general workflow is as follows:

**Experimental Workflow:** 





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Caption: Workflow for single-crystal X-ray diffraction of Al<sub>2</sub>Br<sub>6</sub>.



#### Methodology:

- Crystal Growth: High-purity aluminum bromide is synthesized and purified, typically by sublimation. Single crystals suitable for X-ray diffraction are then grown, often directly within a sealed glass capillary to prevent hydration.
- Data Collection: A suitable single crystal is mounted on a goniometer head of a four-circle diffractometer.[4] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations.
   Monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal.
   [3] As the crystal is rotated, a series of diffraction patterns are collected on a detector, such as a CCD or CMOS detector.
- Structure Solution and Refinement: The collected diffraction data are processed to yield a set
  of structure factors. The crystal structure is then solved using direct methods or Patterson
  methods to determine the initial positions of the atoms. The atomic positions and thermal
  parameters are then refined using least-squares methods to achieve the best fit between the
  observed and calculated structure factors. The final refined structure is then validated and
  reported in a standard format, such as a Crystallographic Information File (CIF).

## **Molecular Visualization**

The dimeric structure of Al<sub>2</sub>Br<sub>6</sub>, with its two bridging and four terminal bromine atoms, is visualized below.

Caption: Molecular structure of the aluminum bromide dimer (Al<sub>2</sub>Br<sub>6</sub>).

This guide provides a foundational understanding of the crystal structure of aluminum bromide dimer, essential for its effective application in scientific research and development. The detailed data and protocols serve as a valuable resource for professionals in chemistry and related fields.

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